molecular formula C23H24N4O2 B11617841 butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11617841
M. Wt: 388.5 g/mol
InChI Key: HFNQHDQAGHPDMT-UHFFFAOYSA-N
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Description

Butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoxaline core fused with a pyrrole ring, along with a butyl ester and an amino group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatins with o-phenylenediamine, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as Brønsted acids or metal nanoparticles to facilitate the formation of the quinoxaline core .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as phosphate-based fertilizers, can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

Butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit key enzymes involved in viral replication, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its unique combination of functional groups and structural features, which contribute to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for further research and development .

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

butyl 2-amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H24N4O2/c1-2-3-15-29-23(28)19-20-22(26-18-12-8-7-11-17(18)25-20)27(21(19)24)14-13-16-9-5-4-6-10-16/h4-12H,2-3,13-15,24H2,1H3

InChI Key

HFNQHDQAGHPDMT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=CC=C4)N

Origin of Product

United States

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